Methyl 1-azabicyclo[3.1.0]hexane-5-carboxylate is a bicyclic compound characterized by a nitrogen atom incorporated into a bicyclic framework. This compound belongs to the class of azabicyclic compounds, which are notable for their unique structural properties and potential biological activities. The compound is recognized for its applications in medicinal chemistry, particularly in the development of pharmaceutical agents.
Methyl 1-azabicyclo[3.1.0]hexane-5-carboxylate can be derived from various synthetic pathways that utilize starting materials such as cyclopropenes and azomethine ylides. These methods often involve palladium-catalyzed reactions or cycloaddition processes, which facilitate the construction of the bicyclic skeleton. The compound has been studied in the context of its derivatives, which exhibit a range of biological activities, including potential mu-opioid receptor antagonism .
This compound is classified as an azabicyclic carboxylate, specifically under the broader category of nitrogen-containing heterocycles. Its structure includes a bicyclic system with a carboxylate functional group, making it relevant in organic synthesis and medicinal chemistry.
The synthesis of methyl 1-azabicyclo[3.1.0]hexane-5-carboxylate typically involves several key methodologies:
The synthesis often requires specific conditions such as temperature control and solvent selection to optimize yield and selectivity. For example, aprotic solvents are preferred for certain cycloaddition reactions due to their ability to stabilize reactive intermediates .
Methyl 1-azabicyclo[3.1.0]hexane-5-carboxylate features a bicyclic structure with a nitrogen atom incorporated into one of the rings. The molecular formula is , indicating the presence of carbon, hydrogen, nitrogen, and oxygen atoms
Methyl 1-azabicyclo[3.1.0]hexane-5-carboxylate features a compact, fused tricyclic system with significant ring strain that defines its reactivity. The IUPAC name systematically describes this architecture:
The canonical SMILES representation (COC(=O)C12CCCN1C2
) and InChIKey (OLFYCPYATHONGW-UHFFFAOYSA-N
) encode this connectivity, confirming the nitrogen and ester placement relative to the strained system [2] [7].
Stereochemistry in this scaffold arises from the cyclopropane fusion geometry and chiral centers:
Table 1: Stereochemical Descriptors of Key Derivatives
Compound | Bridgehead Atom | Fusion Configuration | Absolute Stereochemistry | Source |
---|---|---|---|---|
Methyl 1-azabicyclo[3.1.0]hexane-5-carboxylate | N1 | Undetermined | Racemic | [2] [7] |
Methyl (1S,5R)-2-azabicyclo[3.1.0]hexane-1-carboxylate | N2 | exo | (1S,5R) | [5] |
Methyl (1S,3S,5S)-2-azabicyclo[3.1.0]hexane-3-carboxylate | N2 | endo | (1S,3S,5S) | [6] |
X-ray crystallography provides definitive proof of stereochemistry and bond geometry in related systems:
These structural insights validate computational models and inform reactivity predictions.
The position of nitrogen and ester group alters electronic and steric profiles:
Table 2: Structural and Electronic Comparison of Azabicyclo[3.1.0]hexane Isomers
Feature | 1-Aza Isomer | 2-Aza Isomer | 3-Aza Isomer |
---|---|---|---|
Nitrogen Position | Bridgehead (N1) | Non-bridgehead (N2) | Non-bridgehead (N3) |
Ester pKₐ (predicted) | ~20 (highly electrophilic) | ~24 | ~23 |
Ring Strain Energy | Highest | Moderate | Moderate |
Dipole Moment (Debye) | ~3.5 | ~2.8 | ~4.0 |
Bioactivity Relevance | Intermediate synthon | Opioid antagonists | HDAC inhibitors |
Synthetic Applications and Reactivity
CAS No.: 3724-64-9
CAS No.: 8017-89-8
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7